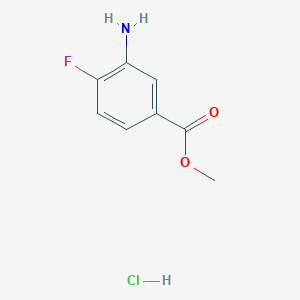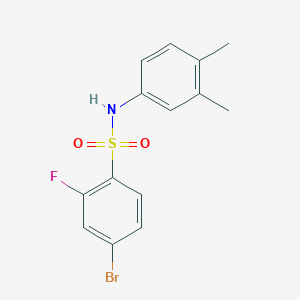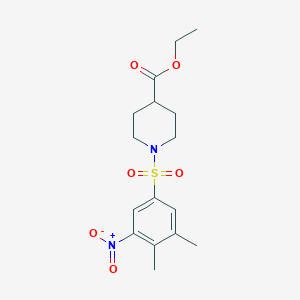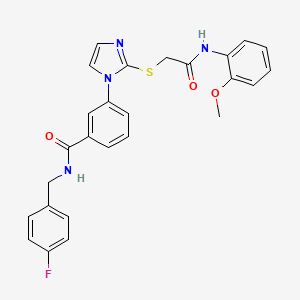![molecular formula C16H16N6O3S2 B2441634 N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428380-12-4](/img/structure/B2441634.png)
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as IR spectroscopy and 1H NMR spectroscopy . For instance, the 1H NMR spectrum of a related compound showed signals corresponding to various functional groups .Chemical Reactions Analysis
Thiadiazole derivatives are known to exhibit a wide range of biological activities, which are generally attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring . These properties allow thiadiazole derivatives to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as IR spectroscopy and 1H NMR spectroscopy . For instance, the IR spectrum of a related compound showed signals corresponding to various functional groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s unique structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other pathogens. Preliminary studies indicate that it may exhibit antibacterial and antifungal activities, making it a promising candidate for drug development in infectious disease treatment .
Anticancer Potential
Given the growing interest in novel anticancer agents, this compound has also been evaluated for its potential in cancer therapy. Researchers have synthesized derivatives with modifications to the phenyl group, such as replacing it with a furan or thiophene ring. These modifications led to increased in vitro anticancer activity, comparable to standard drugs like Adriamycin .
Other Biological Activities
Imidazole derivatives have been associated with various other activities, including antipyretic, antiallergic, and antitumor effects. Researchers could explore these aspects further.
Wirkmechanismus
Target of Action
It is known thatthiadiazole derivatives have been widely studied in medicinal chemistry due to their ability to interact strongly with biological targets . They exert a broad spectrum of biological activities, including anticancer effects .
Mode of Action
Themesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various biological effects, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to themesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could potentially influence their bioavailability.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, including anticancer effects . These effects are likely the result of the compound’s interaction with its biological targets.
Safety and Hazards
Zukünftige Richtungen
Thiadiazole derivatives, including the compound , have shown promise in various areas of medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on further exploring the therapeutic potential of these compounds, as well as optimizing their synthesis and improving their safety profiles .
Eigenschaften
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-9-20-21-16(26-9)18-13(23)7-22-4-2-11-12(6-22)27-15(17-11)19-14(24)10-3-5-25-8-10/h3,5,8H,2,4,6-7H2,1H3,(H,17,19,24)(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIKJGBPVJLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one](/img/structure/B2441555.png)

![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)


![[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2441565.png)
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)
![N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2441569.png)
![5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole](/img/structure/B2441570.png)

